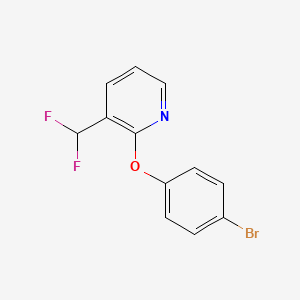

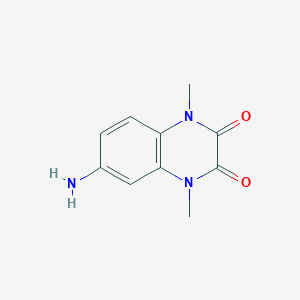

![molecular formula C16H22N4O3S2 B2484496 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034293-46-2](/img/structure/B2484496.png)

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those similar to the target compound, often involves intricate reactions that can include the use of piperidine and copper(II) bromide to generate ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which further undergoes hydrolysis to produce the core benzo[d]thiazole carboxylic acid structure (Shafi, Rajesh, & Senthilkumar, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, and by extension compounds similar to our target, shows significant interactions that influence their stability and reactivity. For example, the crystal structure of some benzothiazole compounds reveals interactions like hypervalent S⋯O interactions and hydrogen bonding, which are crucial for their molecular stability and properties (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole compounds can be diverse, with some showing the ability to engage in reactions forming complex structures with significant biological activity. For example, the reaction of benzothiazole derivatives with piperidine can lead to the formation of compounds with potent anti-acetylcholinesterase activity, demonstrating the versatile reactivity of this chemical class (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility and photoluminescence, are important for their application in various fields. For instance, the photoluminescence spectra of certain benzothiazole compounds can provide insights into their optical properties, which are valuable for materials science applications (Shafi, Rajesh, & Senthilkumar, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity of benzothiazole derivatives, are influenced by their structure. The presence of piperidine and benzothiazole moieties in these compounds contributes to their high reactivity and potential for biological activity. For example, compounds with these structures have been investigated for their anti-acetylcholinesterase activity, showcasing their potential for therapeutic applications (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

It’s known that piperidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are generally considered when designing drugs .

Result of Action

It’s known that piperidine derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

Such factors are generally considered when designing drugs with piperidine derivatives .

properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S2/c1-19(2)25(22,23)20-9-7-12(8-10-20)11-17-15(21)16-18-13-5-3-4-6-14(13)24-16/h3-6,12H,7-11H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALKMQCMWWLNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)

![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2484427.png)

![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)

![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)